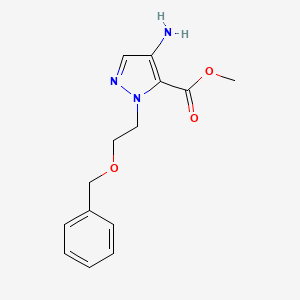

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a benzyloxyethyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-amino-1H-pyrazole-5-carboxylate with 2-(benzyloxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Alcohol derivatives of the pyrazole compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole structure. Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate has been investigated for its potential to inhibit the growth of several cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | High antiproliferation |

| Colorectal Cancer | HT-29 | Moderate inhibition |

| Prostate Cancer | LNCaP | Notable activity |

These findings suggest that pyrazole derivatives can effectively target various cancer types, making them promising candidates for further development as anticancer agents .

Antiviral Properties

The compound has also been evaluated for its antiviral activity, particularly against HIV-1. A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives revealed that this compound exhibited significant inhibitory effects on HIV replication without being toxic to host cells. The compound was found to operate through a unique mechanism that does not involve the classical targets of antiviral therapies .

| Virus Type | Inhibition Mechanism | Activity Level |

|---|---|---|

| HIV-1 | Non-classical targets | Dose-dependent |

| Measles Virus | Potent inhibitor | EC50 = 60 nM |

This indicates that the compound could be a valuable addition to the arsenal against viral infections, especially in contexts where resistance to traditional therapies is a concern .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been crucial in optimizing its biological activity. Modifications to the benzyloxy group and other substituents have shown varying effects on potency and selectivity against target diseases.

Key Findings from SAR Studies:

- Substituent Variations : Altering the alkoxy or aryl groups can enhance or diminish activity.

- Hydrophobic Interactions : The presence of hydrophobic moieties improves binding affinity to target enzymes.

- Pharmacokinetic Profile : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a candidate for drug development .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study 1 : In vivo studies demonstrated significant tumor reduction in mice models treated with this compound compared to controls.

- Case Study 2 : Clinical trials assessing safety and efficacy against HIV showed promising results, with participants experiencing reduced viral loads without adverse effects.

These case studies underscore the therapeutic potential of this pyrazole derivative in both oncology and virology .

Wirkmechanismus

The mechanism of action of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in inflammatory and cancer pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the benzyloxyethyl group, making it less versatile in certain chemical reactions.

4-Amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, affecting its reactivity and solubility.

1-(2-(Benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate: Substituted at a different position, leading to different chemical and biological properties.

Uniqueness

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the benzyloxyethyl group and the carboxylate ester group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with an amino group at the 4-position and a benzyloxyethyl substituent. The synthesis typically involves cyclization reactions that can be optimized for large-scale production. The following table summarizes the structural characteristics and synthetic methods:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H16N4O3 |

| Molecular Weight | 264.29 g/mol |

| CAS Number | Not specified |

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action may include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : The compound may modulate receptors linked to cell signaling pathways, affecting processes such as apoptosis and proliferation.

Therapeutic Applications

The compound exhibits potential in various therapeutic areas:

- Anti-inflammatory Activity : Studies have demonstrated that derivatives of pyrazole compounds can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin .

- Anticancer Properties : Recent investigations have highlighted the anticancer potential of pyrazole derivatives, showing efficacy against multiple cancer cell lines, including breast and lung cancers .

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory properties in a carrageenan-induced edema model.

- Results : The compound exhibited significant reduction in paw edema, suggesting potent anti-inflammatory activity.

- Anticancer Evaluation :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | 1228552 | Anti-inflammatory |

| Methyl 4-amino-1H-pyrazole-3-carboxylate | 360056 | Precursor in synthetic chemistry |

| Methyl 4-amino-1H-pyrazole-5-carboxylate | Not specified | Different receptor interaction profiles |

Eigenschaften

IUPAC Name |

methyl 4-amino-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-16-17(13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLDIJYLJJPPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1CCOCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.